5-Fluoro-2-methoxybenzaldehyde
Overview
Description
5-Fluoro-2-methoxybenzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by a benzene ring with an aldehyde functional group and additional substituents. In this case, the molecule is substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position relative to the aldehyde group. This compound is of interest in various chemical syntheses and analyses due to its unique structural features and reactivity.
Synthesis Analysis
The synthesis of related fluorinated benzaldehydes has been explored in several studies. For instance, the synthesis of 4-[18F]fluoroguaiacol starts from a substituted nitrobenzaldehyde, which undergoes nucleophilic aromatic substitution by [18F]fluoride followed by Baeyer-Villiger oxidation to yield the corresponding phenol . Another study reports the preparation of a chloro-fluoro benzaldehyde derivative through oxidation and subsequent hydrolysis, achieving a total yield of 71.6% . These methods highlight the versatility of substituted benzaldehydes in synthetic chemistry, although they do not directly describe the synthesis of 5-fluoro-2-methoxybenzaldehyde.
Molecular Structure Analysis
The molecular structure of a closely related compound, 5-fluoro-2-methylbenzaldehyde, has been analyzed using spectroscopic techniques and density functional theory (DFT) calculations . The study provides a detailed vibrational assignment and analysis of the fundamental modes of vibrations, optimized molecular geometry, and Raman scattering activities. While this study does not directly analyze 5-fluoro-2-methoxybenzaldehyde, the methods and findings can be considered relevant due to the structural similarities between the two compounds.
Chemical Reactions Analysis
Fluorinated benzaldehydes are known to participate in various chemical reactions. For example, a fluorogenic aldehyde bearing a 1,2,3-triazole moiety has been developed to monitor the progress of aldol reactions through changes in fluorescence . Although this study does not specifically involve 5-fluoro-2-methoxybenzaldehyde, it demonstrates the potential utility of fluorinated benzaldehydes in reaction monitoring and the development of assay systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzaldehydes can be inferred from spectroscopic data and theoretical calculations. The DFT study mentioned earlier provides insights into the electronic properties, such as the molecular electrostatic potential, charge distribution, and frontier molecular orbitals of 5-fluoro-2-methylbenzaldehyde . These properties are crucial for understanding the reactivity and interaction of the molecule with other chemical species. Although the study focuses on a methyl derivative, similar analyses could be applied to 5-fluoro-2-methoxybenzaldehyde to predict its behavior.
Scientific Research Applications
Synthesis and Anticancer Activity
5-Fluoro-2-methoxybenzaldehyde has been utilized in the synthesis of fluoro-substituted stilbenes, which are analogues of the anticancer combretastatins. These fluorinated analogues retain potent cell growth inhibitory properties, indicating their potential in cancer treatment research (Lawrence et al., 2003).
Chemosensors for Copper Ion Detection
This compound has also played a role in the development of chemosensors for the detection of copper ions. One particular study used 5-fluoro-2-hydroxybenzaldehyde derivatives to create a colorimetric and fluorescent sensor, useful for applications in environmental monitoring and possibly in bioimaging (Gao et al., 2014).
Facile Synthesis Methods
Efforts have been made to simplify the synthesis methods of related compounds like 3-fluoro-4-methoxybenzaldehyde. These advancements in synthetic methods could have implications for more efficient production of related compounds for various applications, including pharmaceuticals and material science (Wang Bao-jie, 2006).
Bioconversion Studies
Research on the bioconversion potential of certain fungi, like Bjerkandera adusta, has incorporated fluoro-labelled substrates, including compounds related to 5-fluoro-2-methoxybenzaldehyde. This research aids in understanding the production of halogenated aromatic compounds, which can have implications in environmental and pharmaceutical sciences (Lauritsen & Lunding, 1998).
Telescoping Process in Drug Synthesis
The compound also finds application in the improvement of drug synthesis processes. For example, telescoping processes using related compounds have been introduced to increase the efficiency of synthesizing key intermediates in drug discoveries (Nishimura & Saitoh, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-fluoro-2-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLDWFVRQNUUSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370591 | |
Record name | 5-Fluoro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methoxybenzaldehyde | |
CAS RN |
19415-51-1 | |
Record name | 5-Fluoro-2-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19415-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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